molecular formula C27H25N3O2 B2813347 (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 844826-15-9

(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2813347
CAS No.: 844826-15-9
M. Wt: 423.516
InChI Key: JODURBTZKKBAKN-FMIVXFBMSA-N
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Description

(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core, a benzimidazole moiety, and a cinnamyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methoxybenzaldehyde, cinnamyl bromide, and 1H-benzo[d]imidazole.

    Step 1 Formation of the Pyrrolidinone Core: The initial step involves the formation of the pyrrolidinone ring. This can be achieved through a cyclization reaction involving 2-methoxybenzaldehyde and an appropriate amine under acidic or basic conditions.

    Step 2 Introduction of the Benzimidazole Moiety: The benzimidazole ring is introduced via a condensation reaction between the pyrrolidinone intermediate and 1H-benzo[d]imidazole. This step often requires a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

    Step 3 Addition of the Cinnamyl Group: The final step involves the alkylation of the benzimidazole nitrogen with cinnamyl bromide. This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of cinnamaldehyde or cinnamic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Cinnamaldehyde, cinnamic acid derivatives.

    Reduction: Hydroxylated pyrrolidinone derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cinnamyl group may facilitate binding to hydrophobic pockets, while the benzimidazole moiety could interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(1-phenyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one: Similar structure but with a phenyl group instead of a cinnamyl group.

    (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one: Similar structure but with a methoxy group at a different position on the phenyl ring.

Uniqueness

The unique combination of the cinnamyl group, benzimidazole moiety, and pyrrolidinone core in (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one provides distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-32-25-16-8-7-15-24(25)30-19-21(18-26(30)31)27-28-22-13-5-6-14-23(22)29(27)17-9-12-20-10-3-2-4-11-20/h2-16,21H,17-19H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODURBTZKKBAKN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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